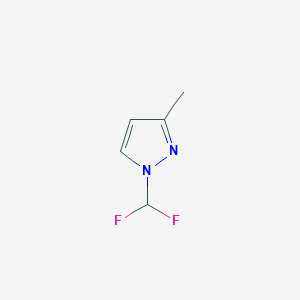

1-(difluoromethyl)-3-methyl-1H-pyrazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(difluoromethyl)-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-4-2-3-9(8-4)5(6)7/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJSDPLGJZFJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408660 | |

| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956628-23-2 | |

| Record name | 1-(difluoromethyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for Difluoromethylated Pyrazoles

Pyrazole (B372694) Ring Formation Strategies

The construction of the pyrazole ring is a fundamental aspect of synthesizing difluoromethylated pyrazoles. Various strategies have been developed, ranging from classical cyclocondensation reactions to modern metal-catalyzed approaches.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Dicarbonyl Compounds

The Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a cornerstone for pyrazole ring formation. nih.govbeilstein-journals.org This method is widely applicable for the synthesis of polysubstituted pyrazoles. nih.gov In the context of 1-(difluoromethyl)-3-methyl-1H-pyrazole derivatives, this strategy often involves the reaction of a suitably functionalized dicarbonyl precursor with methylhydrazine. wikipedia.org

The regioselectivity of the cyclocondensation can be a challenge, especially with unsymmetrical dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of regioisomers. nih.govnih.gov However, reaction conditions, such as the choice of solvent and the presence of acid catalysts, can be optimized to favor the desired isomer. nih.gov For instance, conducting the reaction in aprotic dipolar solvents with the addition of an acid has been shown to improve yields and regioselectivity. nih.gov

A key intermediate for many commercial fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. wikipedia.org Its synthesis often starts with the ethyl ester of difluoroacetoacetic acid, a dicarbonyl compound, which is first treated with an orthoformate and then cyclized with methyl hydrazine to form the pyrazole ring. wikipedia.org Subsequent hydrolysis yields the target carboxylic acid. wikipedia.org Large-scale manufacturing processes have been optimized by major agrochemical companies to improve efficiency and yield. wikipedia.org

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| Dicarbonyl Precursor | Hydrazine Derivative | Key Product | Reference |

|---|---|---|---|

| Ethyl difluoroacetoacetate | Methyl hydrazine | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | wikipedia.org |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | 1-Aryl-3-aryl-5-trifluoromethylpyrazole | nih.gov |

Utilization of Alpha-Difluoroacetyl Intermediates in Pyrazole Synthesis

An alternative and highly effective strategy involves the use of alpha-difluoroacetyl intermediates. These precursors already contain the difluoromethyl group, which is then incorporated into the pyrazole ring during the cyclization step. A patented method for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid utilizes 2,2-difluoroacetyl halide as a starting material. google.com This is subjected to an addition reaction with an α,β-unsaturated ester, followed by hydrolysis to yield an alpha-difluoroacetyl intermediate carboxylic acid. google.com This intermediate is then condensed and cyclized with a methyl hydrazine aqueous solution to form the final product. google.com This approach offers the advantage of high reaction yields and simplified purification due to a reduction in isomer formation. google.com

Palladium-Catalyzed Carbonyl Insertion and Subsequent Transformations

Modern synthetic methods have increasingly employed transition-metal catalysis to construct heterocyclic rings. Palladium-catalyzed reactions, in particular, offer efficient routes to functionalized pyrazoles. rsc.org While direct palladium-catalyzed synthesis of this compound is less commonly reported, related methodologies for pyrazole synthesis are well-established. These can involve cross-coupling reactions to build up the necessary carbon framework before cyclization. For instance, palladium-catalyzed methods have been developed for the difluoromethylation of heteroaryl halides, including pyrazolyl halides, which could be a complementary approach to introducing the CHF2 group onto a pre-formed pyrazole ring. rsc.org

Introduction of the Difluoromethyl Group

The introduction of the difluoromethyl group can be achieved either by incorporating it into one of the building blocks before ring formation, as discussed above, or by direct functionalization of a pre-existing pyrazole ring.

Direct Difluoromethylation Approaches (e.g., Radical Reactions, Minisci-type Chemistry)

Direct C-H difluoromethylation of heterocycles has emerged as a powerful tool in synthetic chemistry. nih.gov These methods often proceed via radical pathways, allowing for the late-stage introduction of the difluoromethyl group. rsc.org Minisci-type reactions, which involve the addition of a nucleophilic radical to an electron-deficient heterocycle, are particularly well-suited for this purpose. nih.goved.ac.uk

Various reagents have been developed as sources of the difluoromethyl radical (•CHF2), including sodium difluoromethanesulfinate (CF2HSO2Na) and TMSCF2H. nih.govrsc.org Photoredox catalysis has enabled these reactions to proceed under mild conditions using visible light. nih.gov For pyrazoles, which are relatively electron-rich, these direct difluoromethylation reactions can sometimes be challenging. ed.ac.uk However, methods have been developed for the successful difluoromethylation of a range of heterocycles, including pyrazoles, highlighting the potential of this strategy. rsc.org The successful difluoromethylation of a pyrazole derivative of interest to the agrochemical industry has been noted as a significant application of these methods. rsc.org

Table 2: Reagents for Direct Difluoromethylation

| Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Sodium difluoromethane (B1196922) sulfonate (CF2HSO2Na) | Radical C-H difluoromethylation | Inexpensive and commercially available; can be used with organic photoredox catalysis. | nih.gov |

| TMSCF2H | Radical C-H difluoromethylation | Used in silver- or copper-mediated reactions. | nih.govrsc.org |

| Diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) | N-difluoromethylation | Acts as a difluorocarbene precursor for the N-difluoromethylation of azoles. | researchgate.net |

| 1-Chloro-1,1-difluoromethane (ClCHF2) | N-difluoromethylation | Commercially available reagent for the N-difluoromethylation of pyrazoles. | researchgate.net |

Fluorination of Precursor Molecules

Another approach to introduce the difluoromethyl group is through the fluorination of suitable precursor molecules. This can involve the conversion of a methyl or hydroxymethyl group on the pyrazole ring to a difluoromethyl group. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for such transformations. researchgate.net For example, reacting a 1H-pyrazole with two equivalents of Selectfluor® can lead to the formation of a 4,4-difluoro-4H-pyrazole derivative. researchgate.net While this example illustrates fluorination at the 4-position, similar principles can be applied to introduce fluorine atoms at other positions or on side chains, which can then be further transformed into a difluoromethyl group.

Optimization of Synthetic Routes for Scalability and Efficiency

The optimization of synthetic routes for difluoromethylated pyrazoles, including this compound, is crucial for transitioning from laboratory-scale synthesis to large-scale industrial production. Key areas of focus include controlling the formation of specific isomers, developing economically viable and environmentally sustainable processes, and enhancing reaction yields through the strategic use of catalysts and optimized reaction conditions.

Strategies for Regioselectivity and Isomer Control in Pyrazole Synthesis

The synthesis of pyrazoles often involves the condensation reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-dicarbonyl compound. This reaction can theoretically produce a mixture of two constitutional isomers, making regiocontrol a significant challenge. For difluoromethylated pyrazoles, ensuring the correct placement of the difluoromethyl group on the pyrazole ring is paramount for its desired biological activity and chemical properties.

One of the primary strategies to achieve regioselectivity involves the careful selection of solvents. Traditional solvents like ethanol (B145695) often result in low regioselectivity, yielding equimolar or near-equimolar mixtures of isomers. nih.gov Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically influence the reaction's outcome. These solvents, through their unique properties like strong hydrogen-bond-donating ability and low nucleophilicity, can stabilize specific transition states, thereby favoring the formation of one regioisomer over the other. For instance, in the reaction of various 1,3-diketones with methylhydrazine, switching the solvent from ethanol to HFIP significantly increased the isomeric ratio in favor of the desired product.

Another effective strategy is to modify the nature of the hydrazine reactant. It has been demonstrated that using an arylhydrazine hydrochloride salt instead of the corresponding free base can completely reverse or significantly alter the regioselectivity of the cyclocondensation reaction. nih.govacs.org This is attributed to the protonation of the hydrazine, where the least hindered nitrogen atom is in a non-nucleophilic salt form, forcing the reaction to proceed via the more hindered nitrogen atom, thus directing the synthesis towards a specific isomer. nih.govacs.org

Furthermore, specific synthetic methodologies inherently provide high levels of regiocontrol. The [3+2] cycloaddition reaction of difluoroacetohydrazonoyl bromides with various alkynes is a novel and efficient protocol that provides access to difluoromethyl-substituted pyrazoles with excellent regioselectivity and high yields. acs.org This method constructs the pyrazole ring in a controlled manner, precluding the formation of unwanted isomers.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

| 1,3-Diketone Reactant | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |

|---|---|---|---|

| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Ethanol (EtOH) | 70:30 | |

| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | 2,2,2-Trifluoroethanol (TFE) | 89:11 | |

| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | |

| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | Ethanol (EtOH) | 50:50 | nih.gov |

| 1-phenyl-4,4,4-trifluorobutane-1,3-dione | N,N-dimethylacetamide (DMA) | 98:2 | nih.gov |

Development of Cost-Effective and Environmentally Conscious Methodologies

The large-scale production of fungicides and other agrochemicals necessitates synthetic processes that are not only high-yielding but also economically and environmentally sustainable. google.com Traditional methods for introducing fluorine-containing groups often rely on harsh reagents, stoichiometric heavy metals, or ozone-depleting substances, which are undesirable from a green chemistry perspective. acs.org

A significant advancement in this area is the development of continuous flow synthesis. nih.gov This technology offers enhanced safety, efficiency, and scalability compared to batch processing. For instance, hazardous intermediates like difluoromethyl diazomethane (B1218177) (CF2HCHN2) can be generated and consumed in situ within a closed-loop flow system, minimizing risks associated with handling unstable compounds. sci-hub.se Continuous flow reactors allow for precise control over reaction parameters such as temperature and residence time, often leading to rapid reactions and excellent yields without the need for catalysts. nih.gov

The principles of green chemistry are increasingly being applied to pyrazole synthesis. This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), often in conjunction with energy-efficient techniques such as ultrasonic irradiation. eurekaselect.comresearchgate.net Catalyst-free approaches or the use of recyclable, non-toxic catalysts like nano-ZnO in aqueous media represent a significant move towards sustainability. nih.govmdpi.com These methods often feature simpler work-up procedures, reduce waste, and avoid the use of hazardous organic solvents, making them both cost-effective and eco-friendly. researchgate.net The goal is to create processes that are economically advantageous by utilizing low-cost starting materials and minimizing energy consumption and waste generation. google.comsci-hub.se

Table 2: Comparison of Conventional vs. Green Synthetic Methodologies for Pyrazoles

| Parameter | Conventional Methods | Green/Modern Methods | Reference |

|---|---|---|---|

| Solvents | Hazardous organic solvents (e.g., Toluene, Dichloromethane) | Water, PEG, Ethanol, Ionic Liquids, Fluorinated Alcohols | researchgate.netnih.gov |

| Energy Input | High temperatures, long reaction times | Ultrasonic radiation, Microwave irradiation, Continuous flow (rapid heating/cooling) | nih.govresearchgate.netnih.gov |

| Catalysts | Stoichiometric heavy metals, harsh acids | Nano-catalysts (e.g., nano-ZnO), Lewis acids, recyclable catalysts, catalyst-free systems | nih.govmdpi.comresearchgate.net |

| Safety | Use of hazardous reagents (e.g., CF2Br2), isolation of unstable intermediates | In situ generation of reactive species, closed-loop continuous flow systems | acs.orgnih.govsci-hub.se |

| Efficiency | Often lower yields, complex purification | High yields, simplified work-up, high purity | nih.govgoogle.com |

Use of Catalysts and Specific Reaction Conditions for Enhanced Yields

Achieving high yields is a cornerstone of process optimization. The strategic use of catalysts and the fine-tuning of reaction conditions are critical for maximizing the efficiency of synthetic transformations leading to difluoromethylated pyrazoles.

A variety of catalysts have been employed to enhance the synthesis of pyrazole derivatives. Lewis acids such as Scandium(III) triflate (Sc(OTf)3) have been shown to effectively catalyze the reaction of perfluoroacetyl diazoesters with ketones to produce 4-difluoromethyl pyrazoles in moderate to good yields under mild conditions. researchgate.netresearchgate.net Other catalysts, including nano-ZnO and montmorillonite (B579905) KSF, have been utilized for condensation reactions, offering benefits such as excellent yields, short reaction times, and easy work-up procedures. nih.gov

Reaction conditions play a synergistic role with catalysts in determining the outcome of a synthesis. Temperature is a critical parameter that can be manipulated to control reaction pathways and improve yields. google.com For instance, a temperature-controlled divergent synthesis has been developed where simply adjusting the reaction temperature can selectively produce different pyrazole derivatives from the same starting materials. nih.gov In industrial processes for compounds like 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, specific temperature ranges (e.g., 75°C to 100°C) are maintained to ensure high conversion rates. google.com

The choice of activating agents is also crucial in certain synthetic steps. In Vilsmeier-Haack type reactions used to synthesize pyrazole-4-carbaldehydes, a key intermediate, activating agents such as phosphorous oxychloride or thionyl chloride are essential for the reaction to proceed efficiently. google.com By optimizing the combination of catalyst, solvent, temperature, and reagents, chemists can develop robust and high-yielding processes suitable for the large-scale manufacture of this compound and related compounds.

Table 3: Examples of Catalysts and Conditions for Enhanced Yields in Pyrazole Synthesis

| Reaction Type | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Condensation of Ethyl Acetoacetate and Phenylhydrazine | Nano-ZnO | Aqueous media | 95% | nih.gov |

| Reaction of perfluoroacetyl diazoester with ketones | Sc(OTf)3 | Mild conditions | Moderate to Good | researchgate.net |

| Vilsmeier-Haack formylation of Hydrazone | Phosphorous oxychloride | 75°C - 100°C | High | google.com |

| [3+2] Cycloaddition | None (Continuous Flow) | 90 °C, 10 min residence time | 92% | nih.gov |

| Condensation of 1,3-diketones with hydrazines | Montmorillonite KSF | Ethanol | 57-86% | nih.gov |

Chemical Reactivity and Transformational Chemistry of Difluoromethylated Pyrazoles

Reactions Involving the Pyrazole (B372694) Heterocycle and Substituents

The pyrazole ring is an aromatic heterocycle, and its reactivity is a central aspect of its chemistry. The substituents on the ring, such as the difluoromethyl and methyl groups, modulate this reactivity.

Nucleophilic Substitution Reactions

While the electron-rich pyrazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or in the form of a pyrazolium (B1228807) salt, nucleophilic substitution reactions are highly relevant in the synthesis of more complex derivatives. These reactions often occur on functional groups attached to other parts of the molecule rather than on the pyrazole ring itself.

A pertinent example is found in the synthesis of novel fungicides, where an aromatic nucleophilic substitution is employed on a peripheral aromatic ring linked to the core pyrazole structure. In one synthetic pathway, a chlorine atom on a 1-chloro-2-nitrobenzene (B146284) moiety is replaced by an amino group to form an intermediate that is later coupled with the pyrazole carboxylic acid. mdpi.com This demonstrates how the pyrazole scaffold can be incorporated into larger molecules through reactions on its substituents. The difluoromethyl group (CF2H) itself is known to act as a more lipophilic hydrogen bond donor compared to hydroxyl (OH) or amino (NH) groups and can be introduced via nucleophilic difluoromethylation using reagents like (difluoromethyl)trimethylsilane (B44995) on suitable substrates. scienceopen.com

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is aromatic and undergoes electrophilic substitution reactions. rrbdavc.org Due to the directing effects of the two nitrogen atoms, electrophilic attack preferentially occurs at the C-4 position, which avoids the formation of unstable, positively charged intermediates on the nitrogen atoms. rrbdavc.org Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and Vilsmeier-Haack formylation, all of which yield the C-4 substituted product. scribd.com

A specific and modern example of this reactivity is electrophilic fluorination. The reaction of 1H-pyrazoles with electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides a direct route to 4-fluoro-1H-pyrazoles. rsc.orgmdpi.com This method has been successfully used to synthesize 4-fluorinated pyrazoles, which are valuable building blocks. rsc.org The reaction proceeds cleanly at the C-4 position, consistent with the established reactivity pattern of the pyrazole ring. mdpi.com

Functional Group Interconversions of Carboxylic Acid and Carbonyl Chloride Derivatives

The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a crucial intermediate for a significant class of modern fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHI). wikipedia.orgthieme.de The versatile chemistry of its carboxylic acid group allows for a wide array of functional group interconversions to produce these commercially important molecules.

Amidation Reactions for Diverse Derivative Synthesis

Amidation is the most prominent reaction involving DFPA and its derivatives, forming the critical carboxamide linkage found in numerous fungicides. researchgate.net The synthesis of these amides can be achieved through several methods. A common industrial approach involves converting the carboxylic acid into a more reactive acyl chloride, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate readily reacts with various substituted anilines or other amines to yield the desired pyrazole carboxamide derivatives. mdpi.comresearchgate.net

Alternatively, direct peptide coupling methods are employed. These reactions couple the carboxylic acid with an amine using activating agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt). cbijournal.combibliomed.org These conditions facilitate amide bond formation under mild conditions. cbijournal.com The extensive research in this area has led to the synthesis of a vast library of pyrazole carboxamides, including commercial fungicides like Bixafen, Fluxapyroxad (B1673505), and Isopyrazam. mdpi.comresearchgate.net

| Amine Reactant | Coupling Method | Resulting Amide Product | Reference |

|---|---|---|---|

| Substituted Anilines | Acyl Chloride | N-Aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | mdpi.com |

| Benzaldehyde (B42025) Oxime | Acyl Chloride | (E)-Benzaldehyde O-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl) oxime | researchgate.net |

| p-Toluidine | EDC.HCl / HOBt | N-(p-tolyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | cbijournal.com |

| 2-[(3-chlorophenyl)amino]aniline | Not Specified | N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | nih.gov |

Esterification and Hydrolysis Processes

Esterification and hydrolysis are fundamental reversible reactions in the synthesis and manipulation of DFPA. Many large-scale syntheses of DFPA proceed through an ester intermediate, such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. wikipedia.org This ester is typically synthesized first and then hydrolyzed to yield the final carboxylic acid. googleapis.comgoogle.com

The hydrolysis is generally carried out under basic conditions, for example, by treating the ester with aqueous sodium hydroxide (B78521) or lithium hydroxide. wikipedia.orggoogleapis.com This saponification reaction is a critical final step in providing the pure carboxylic acid needed for subsequent amidation reactions. While less commonly the final objective, the carboxylic acid can be re-esterified through standard methods like Fischer esterification if an ester derivative is required.

Oxidation and Reduction Pathways

Oxidation and reduction reactions provide alternative routes for synthesizing DFPA and its derivatives. A novel and efficient synthesis of DFPA utilizes an oxidation pathway. In this route, 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole serves as a key intermediate. This acetyl pyrazole is oxidized using sodium hypochlorite (B82951) (NaOCl) in a clean reaction to afford DFPA with high purity. thieme.de

Reduction reactions are also employed in the synthesis of complex derivatives. For instance, in the creation of certain fungicidal compounds, a nitro group present on an aromatic ring attached to the pyrazole core is reduced to an amine. This transformation is commonly achieved using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This reduction step is crucial for preparing the amine intermediate required for the subsequent amidation with the pyrazole carboxylic acid. mdpi.com

Cyclization Reactions to Form More Complex Ring Systems

While 1-(difluoromethyl)-3-methyl-1H-pyrazole itself is not typically the direct precursor for fused heterocyclic systems, its functionalized derivatives, particularly aminopyrazoles, are valuable building blocks for the synthesis of bicyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.comresearchgate.netnih.gov

The general strategy involves the reaction of a 3-amino or 5-aminopyrazole derivative with a 1,3-bielectrophilic partner. This versatile approach allows for the construction of a new six-membered ring fused to the pyrazole core.

Synthesis of Pyrazolo[1,5-a]pyrimidines:

The condensation of 3-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents is a primary method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.govacs.orgnih.gov By starting with a hypothetical 5-amino-1-(difluoromethyl)-3-methyl-1H-pyrazole, a range of substituted pyrazolo[1,5-a]pyrimidines could be accessed. The reaction proceeds through a sequence of condensation and intramolecular cyclization.

A variety of reagents can serve as the three-carbon component for the formation of the pyrimidine (B1678525) ring, leading to a diverse array of substitution patterns on the final fused product. rsc.orgrsc.org

Table 1: Examples of Reagents for the Synthesis of Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

| 1,3-Bielectrophilic Reagent | Resulting Fused Ring System |

| β-Diketones (e.g., acetylacetone) | Substituted pyrazolo[1,5-a]pyrimidine |

| β-Ketoesters (e.g., ethyl acetoacetate) | Pyrazolo[1,5-a]pyrimidin-one derivatives |

| Malonates (e.g., diethyl malonate) | Dioxo-pyrazolo[1,5-a]pyrimidine derivatives |

| α,β-Unsaturated ketones (chalcones) | Substituted pyrazolo[1,5-a]pyrimidines |

| Enaminones | Functionalized pyrazolo[1,5-a]pyrimidines |

Synthesis of Pyrazolo[3,4-b]pyridines:

Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be achieved through the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones. mdpi.comnih.gov This reaction, often catalyzed by a Lewis acid such as zirconium tetrachloride, provides a direct route to this important class of fused heterocycles. The regioselectivity of the cyclization is a key aspect of this transformation. nih.gov

The versatility of this approach allows for the incorporation of various substituents onto the newly formed pyridine (B92270) ring, depending on the structure of the starting unsaturated ketone. mdpi.com

Late-Stage Functionalization Applications in Complex Molecular Synthesis

The this compound moiety is a crucial component in a significant class of modern agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides. researchgate.netthieme.de In this context, a derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, serves as a key building block that is introduced in the later stages of the synthesis of these complex molecules. thieme.de This strategy is a prime example of late-stage functionalization, where a pre-functionalized, structurally important fragment is coupled with another advanced intermediate to generate the final active ingredient.

The primary synthetic transformation involves the formation of an amide bond between the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and a variety of complex aniline (B41778) or amine derivatives. cbijournal.com This modular approach allows for the rapid generation of a library of potential fungicide candidates with diverse substitution patterns on the amine portion of the molecule, facilitating the optimization of biological activity. nih.gov

The difluoromethyl group at the 3-position of the pyrazole ring is critical for the fungicidal efficacy of these compounds. researchgate.net

A number of highly successful commercial SDHI fungicides are based on this pyrazole carboxamide scaffold. apsnet.orgresearchgate.net

Table 2: Prominent SDHI Fungicides Incorporating the this compound Moiety

| Common Name | Year of First Registration (approx.) | Developer |

| Bixafen | 2011 | Bayer CropScience |

| Fluxapyroxad | 2012 | BASF |

| Isopyrazam | 2010 | Syngenta |

| Sedaxane | 2011 | Syngenta |

| Benzovindiflupyr | 2012 | Syngenta |

| Pydiflumetofen (B1532787) | 2017 | Syngenta |

The synthesis of these complex molecules underscores the importance of this compound derivatives as high-value intermediates in the agrochemical industry. The robustness of the amide coupling reaction allows for the reliable and efficient late-stage introduction of this critical pharmacophore.

Design, Synthesis, and Structure Activity Relationship Sar Studies of Difluoromethylated Pyrazole Derivatives

Pyrazole-4-carboxamide Derivatives as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)

The pyrazole-4-carboxamide scaffold, featuring the 1-(difluoromethyl)-3-methyl-1H-pyrazole moiety, has been extensively explored for the development of potent succinate dehydrogenase inhibitors (SDHIs). mdpi.com SDHIs are a crucial class of fungicides that disrupt the mitochondrial respiratory chain in fungi, leading to cell death. mdpi.com

Rational Design Principles Based on Active Fragment Mosaic Theory

The design of novel pyrazole-4-carboxamide SDHIs often employs the principle of "active fragment mosaic theory" or "scaffold hopping." This strategy involves combining or modifying known active fragments from existing commercial fungicides to create new molecules with potentially improved efficacy and a different spectrum of activity. For instance, researchers have designed and synthesized new pyrazole-4-carboxamide derivatives by incorporating fragments from fungicides like flubeneteram. nih.govacs.org This approach has led to the discovery of compounds with excellent antifungal activity against various plant pathogens. nih.govacs.org

Another rational design approach involves the dearomatization of the hydrophobic tail of existing SDHIs, such as boscalid, and introducing fragments like oxime ethers. acs.org This strategy aims to create novel structures that can effectively bind to the succinate dehydrogenase enzyme. acs.org Virtual screening and molecular docking studies are often used to predict the binding affinity and guide the synthesis of the most promising candidates. acs.org

Influence of Substituent Variations on Biological Activity

The biological activity of pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on the molecule. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for potent antifungal activity.

For example, in a series of novel pyrazole-4-carboxamides containing an ether group, it was found that the introduction of specific substituents on the phenyl ring significantly influenced their efficacy against various fungi. nih.govacs.org Molecular docking simulations have shown that these derivatives can interact with key amino acid residues in the active site of the succinate dehydrogenase enzyme, such as TRP 173, SER P: 39, TYR Q: 58, and ARG P: 43, through hydrogen bonding and σ-π interactions. nih.govnih.gov

The following table summarizes the antifungal activities of selected pyrazole-4-carboxamide derivatives, highlighting the impact of different substituents.

| Compound | R Group | Target Fungus | EC50 (mg/L) | Reference |

| 6i | Thiazole derivative | Valsa mali | 1.77 | nih.gov |

| 19i | Thiazole derivative | Valsa mali | 1.97 | nih.gov |

| 23i | Thiazole derivative | Rhizoctonia solani | 3.79 | nih.gov |

| Boscalid (Control) | - | Valsa mali | 9.19 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Topomer CoMFA Modeling

To further understand the relationship between the chemical structure and biological activity of these compounds, quantitative structure-activity relationship (QSAR) studies are employed. researchgate.net These computational models can predict the antifungal activity of newly designed molecules and help optimize their structures for enhanced potency. researchgate.net

Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is one such 3D-QSAR technique that has been used to study pyrazole (B372694) carboxamide derivatives. researchgate.net This method generates contour maps that indicate which regions of the molecule are sensitive to steric and electrostatic modifications. researchgate.net For instance, a Topomer CoMFA model for a series of pyrazole carboxamides revealed that adding appropriate substituent groups at specific positions could effectively improve their antifungal activity against Botrytis cinerea. researchgate.net

Exploration of Other Biologically Active Derivatives

Beyond their application as SDHIs, derivatives of this compound have been investigated for other biological activities through the incorporation of different functional groups.

Acyl Thiourea (B124793) Derivatives

A series of new acyl thiourea derivatives containing the difluoromethyl pyrazole moiety have been designed and synthesized. tandfonline.comresearchgate.net Preliminary bioassays have shown that some of these compounds exhibit promising in vivo fungicidal activity against pathogens like Botrytis cinerea and Fusarium oxysporum. tandfonline.comresearchgate.net Additionally, good antibacterial activity against Pseudomonas syringae pv. Lachrymans has been observed at a concentration of 50 mg/L. tandfonline.comresearchgate.net The synthesis of these compounds typically involves reacting a pyrazole carbonyl chloride intermediate with an ammonium (B1175870) thiocyanate, followed by reaction with a substituted amine. nih.gov

The table below shows the fungicidal and antibacterial activity of selected acyl thiourea derivatives.

| Compound | Target Organism | Activity at 50 mg/L | Reference |

| Title Compound | Botrytis cinerea | Good in vivo fungicidal activity | tandfonline.comresearchgate.net |

| Title Compound | Fusarium oxysporum | Good in vivo fungicidal activity | tandfonline.comresearchgate.net |

| Title Compound | Pseudomonas syringae pv. Lachrymans | Good antibacterial activity | tandfonline.comresearchgate.net |

Oxime Ester Derivatives

Researchers have also synthesized and evaluated pyrazole-4-carboxylic oxime ester derivatives. researchgate.netresearchgate.net These compounds are prepared by reacting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with various benzaldehyde (B42025) oximes. researchgate.netresearchgate.net Antifungal assays have indicated that some of these oxime esters possess good activity against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani, at a concentration of 50 ppm. researchgate.netresearchgate.net Molecular docking simulations have been used to study the structure-activity relationships of these compounds. researchgate.netresearchgate.net

Hydrazone-Appended Pyrazoles

The incorporation of a hydrazone moiety (–C=N-NH–) into the pyrazole scaffold, particularly those containing fluorinated groups like difluoromethyl (CHF2), has emerged as a significant strategy in medicinal chemistry. This combination often leads to compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netmdpi.comnih.gov The synthesis of these hybrid molecules typically involves the condensation of a pyrazole carbohydrazide (B1668358) with a suitable aldehyde or ketone. nih.govmdpi.com

One common synthetic route begins with the formation of a pyrazole core, often through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govmdpi.com For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be converted to its corresponding carbohydrazide, which then serves as a key intermediate. nih.gov This intermediate is subsequently reacted with a variety of substituted aldehydes to yield a series of hydrazone-appended pyrazole derivatives. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on both the pyrazole ring and the appended aryl group of the hydrazone influence biological activity. For example, in a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives tested against A549 lung cancer cells, the lipophilicity of the compounds was found to play a crucial role. nih.gov Derivatives with LogP values in the range of 4.12-6.80 showed notable inhibitory effects. Specifically, the presence of a hydroxyl group at the ortho-position of the phenyl ring (derived from salicylaldehyde) significantly enhanced the anticancer activity. nih.gov

Further research on pyrazole-hydrazone derivatives has highlighted the importance of the hydrazone linker for antioxidant and antiproliferative activities. mdpi.comresearchgate.net Studies comparing pyrazolyl acylhydrazones with their corresponding amide analogues revealed that the hydrazone moiety is critical for radical-scavenging capabilities. mdpi.comresearchgate.net The substitution pattern on the pyrazole core is also determinant; for instance, the insertion of a methyl group on the pyrazole N-atom adjacent to a phenylamino (B1219803) group was found to be detrimental to antiproliferative activity in one study. mdpi.com In another series designed as anti-inflammatory agents, compounds with a 4-fluorophenyl or 4-chlorophenyl group at the 5-position of the pyrazole ring showed potent and selective inhibition of the COX-2 enzyme. nih.govmdpi.com

Table 1: SAR Findings for Hydrazone-Appended Pyrazole Derivatives

| Compound Series | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazones | Hydrazone derived from salicylaldehyde (B1680747) (ortho-hydroxyl group) | Enhanced inhibitory effects on A549 lung cancer cells | nih.gov |

| Phenylamino pyrazolyl acylhydrazones | Presence of the acylhydrazone moiety | Essential for antioxidant and antiproliferative activity | mdpi.comresearchgate.net |

| Phenylamino pyrazolyl acylhydrazones | Methyl group on pyrazole nitrogen adjacent to phenylamino group | Detrimental for antiproliferative activity | mdpi.com |

| Pyrazole-hydrazone derivatives | 4-Fluorophenyl or 4-chlorophenyl groups on the pyrazole ring | Potent and selective COX-2 inhibition | nih.govmdpi.com |

Chiral Derivatives and Enantioselective Synthesis

The introduction of stereocenters into difluoromethylated pyrazole derivatives adds a crucial dimension to their design, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. Consequently, the development of enantioselective synthetic methods to access optically pure pyrazole derivatives is an area of intense research. rsc.orgnih.gov

Asymmetric synthesis of chiral pyrazoles can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and organocatalytic methods. nih.govrsc.org One approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine. nih.gov This method has been successfully applied to the synthesis of inhibitors carrying a pyrazole moiety with a chiral center directly bonded to a nitrogen atom. The key steps include the preparation of a chiral toluenesulfinyl imine, stereoselective addition of an organolithium reagent, and subsequent cyclization to form the pyrazole ring. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective construction of complex chiral molecules containing a pyrazole core. acs.org For example, chiral squaramide catalysts have been effectively used in the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, affording chiral pyrazolone (B3327878) derivatives in high yields and with high enantioselectivities (up to 96% ee). rsc.org Similarly, alkaloid-derived squaramide catalysts can control the 1,3-dipolar cycloaddition of α,β-unsaturated pyrazolones with imino malonates to produce chiral trifluoromethyl-containing spiro-pyrrolidine-pyrazolone compounds with excellent diastereoselectivity and enantioselectivity. acs.org

The general method for synthesizing 4H-pyrazoles, which can be precursors to chiral derivatives, involves the condensation of 1,3-diketones with hydrazine. mdpi.com The synthesis of chiral fluorinated pyrazoles often requires late-stage fluorination of a pre-formed pyrazole ring, which can be a challenging step. Inspired by methods for synthesizing 4,4-difluoro-4H-pyrazoles, researchers have developed routes for compounds like 4-fluoro-4-methyl-4H-pyrazoles, which are facially asymmetric and can serve as building blocks for more complex chiral structures. mdpi.com

Table 2: Methods for Enantioselective Synthesis of Chiral Pyrazole Derivatives

| Synthetic Strategy | Key Reagents/Catalysts | Product Type | Reported Efficiency | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Pyrazoles with nitrogen-bonded chiral center | Final product with 100% ee | nih.gov |

| Organocatalysis (Michael Addition) | Chiral squaramide | Chiral pyrazolone ketoester derivatives | Up to 99% yield, up to 96% ee | rsc.org |

| Organocatalysis (1,3-Dipolar Cycloaddition) | Alkaloid-derived squaramide | Chiral trifluoromethyl-containing spiro-pyrrolidine-pyrazolones | Excellent yields, dr, and ee | acs.org |

| Precursor Synthesis | Condensation of 1,3-diketones with hydrazine | 4H-Pyrazoles (e.g., 4-fluoro-4-methyl-4H-pyrazoles) | Provides facially asymmetric scaffolds for further synthesis | mdpi.com |

Mechanistic Investigations of Biological Activity of Difluoromethylated Pyrazole Compounds

Inhibition of Succinate (B1194679) Dehydrogenase (SDH) in Fungi

The primary mode of action for many fungicidal compounds based on the 1-(difluoromethyl)-3-methyl-1H-pyrazole scaffold is the inhibition of the enzyme succinate dehydrogenase (SDH). researchgate.netmdpi.com SDH, also known as mitochondrial respiratory chain complex II, is a crucial enzyme in two fundamental cellular processes: the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.com As a component of the TCA cycle, it catalyzes the oxidation of succinate to fumarate. mdpi.com Simultaneously, as complex II of the respiratory chain, it transfers electrons from succinate to the ubiquinone pool, which is a key step in cellular respiration and ATP production. mdpi.comcabidigitallibrary.org The inhibition of this enzyme leads to a disruption of fungal respiration, ultimately causing cell death. researchgate.netcabidigitallibrary.org A number of commercially successful fungicides, including isopyrazam, bixafen, and fluxapyroxad (B1673505), are built upon the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure, highlighting the efficacy of this core in targeting fungal SDH. researchgate.netnih.gov

The efficacy of difluoromethylated pyrazole (B372694) carboxamides as SDH inhibitors is rooted in their specific molecular interactions within the ubiquinone-binding site (Q-site) of the enzyme. cabidigitallibrary.org Computational docking studies have elucidated the binding mode of these compounds. The central amide moiety, a common feature in this class of fungicides, is essential for forming hydrogen bonds within the binding pocket. cabidigitallibrary.org

Molecular docking simulations of N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, a highly active derivative, revealed specific key interactions. The carbonyl oxygen atom of the pyrazole carboxamide group is positioned to form crucial hydrogen bonds with the hydroxyl groups of two key amino acid residues in the SDH active site: Tyrosine 58 (TYR58) of the SdhC subunit and Tryptophan 173 (TRP173) of the SdhB subunit. researchgate.net These hydrogen bonds anchor the inhibitor in the active site, effectively blocking the access of the natural substrate, ubiquinone, and inhibiting the enzyme's function. The pyrazole ring itself may contribute to binding affinity through π-π stacking interactions with aromatic residues in the binding site. cabidigitallibrary.org

| Functional Group of Inhibitor | Interacting Amino Acid Residue | Type of Interaction | Reference |

|---|---|---|---|

| Carbonyl Oxygen (of amide) | TYR58 (Tyrosine 58) | Hydrogen Bond | researchgate.net |

| Carbonyl Oxygen (of amide) | TRP173 (Tryptophan 173) | Hydrogen Bond | researchgate.net |

| Pyrazole Ring | Aromatic Residues in Binding Site | π-π Stacking | cabidigitallibrary.org |

By binding to and inhibiting the SDH enzyme, this compound derivatives directly disrupt the function of the mitochondrial respiratory chain at complex II. researchgate.netmdpi.com This inhibition blocks the transfer of electrons from succinate to coenzyme Q, which is a critical step in oxidative phosphorylation. mdpi.comnih.gov The consequence is a severe impairment of the fungus's ability to produce ATP through aerobic respiration, leading to energy depletion and cessation of growth. researchgate.net

Studies on the compound N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide against the fungus Rhizoctonia solani confirmed that its mechanism of action involves targeting complex II. nih.gov The inhibition of the respiratory chain was indicated by changes in physiological and biochemical pathways related to the TCA cycle and oxidative phosphorylation. nih.gov This disruption can also lead to an increase in the number of mitochondria with abnormal morphology and a decrease in the mitochondrial membrane potential, further compromising cellular function. nih.gov

Antimicrobial Properties Beyond SDHI Action

While SDH inhibition is the principal mechanism of action, research suggests that some pyrazole compounds may exert their antifungal effects through additional or alternative mechanisms. These secondary actions could contribute to their broad-spectrum activity and potentially help to overcome resistance developed against single-site SDH inhibitors.

Some pyrazole carboxamide derivatives have been shown to affect the integrity of the fungal cell membrane. nih.govresearchgate.netarabjchem.org For example, studies on a novel pyrazole carboxamide containing a diarylamine scaffold demonstrated that it could destroy the cell walls or membranes of R. solani, leading to the leakage of intracellular contents. nih.gov Similarly, another investigation using a 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative against Gibberella zeae indicated that the compound may disrupt the mycelial cell membrane. researchgate.netarabjchem.org This membrane damage was visualized using propidium (B1200493) iodide, a fluorescent dye that can only enter cells with compromised membranes, resulting in red fluorescence within the damaged hyphae. arabjchem.org This suggests a mechanism that is distinct from the traditional SDHI action and may provide a novel approach for fungicide development. researchgate.netarabjchem.org

There is evidence to suggest that pyrazole-based compounds may inhibit other vital fungal enzymes beyond SDH. Proteomic analysis of R. solani treated with a difluoromethyl pyrazole derivative indicated that in addition to complex II (SDH), complex IV (cytochrome oxidase) of the respiratory chain might also be an action target. nih.gov Other research has explored the inhibition of different essential enzymes as potential antifungal strategies. For instance, fungal β-1,3-glucan glucanosyltransferases, which are crucial for cell wall remodeling and integrity, have been identified as possible drug targets. nih.gov Another key enzyme in fungal metabolism is dihydroorotate (B8406146) dehydrogenase (AfDHODH), which is involved in the pyrimidine (B1678525) biosynthesis pathway, essential for creating DNA and RNA precursors. mdpi.com The inhibition of such enzymes represents a viable alternative or complementary strategy to SDH inhibition for controlling fungal growth. nih.govmdpi.com

In addition to antifungal properties, the broader class of pyrazole compounds has demonstrated activity against bacterial systems, notably through the inhibition of quorum sensing (QS). nih.govnih.gov Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor expression, by releasing and detecting signaling molecules. nih.govfrontiersin.org Interfering with QS is a promising anti-virulence strategy that can disarm pathogens without killing them, potentially reducing the pressure for resistance development. frontiersin.org

Studies have shown that certain synthetic pyrazole derivatives can inhibit violacein (B1683560) production in Chromobacterium pseudoviolaceum, a common model for screening QS inhibitors, without impeding bacterial growth. nih.gov This indicates a specific disruption of the QS signaling pathway. nih.gov By inhibiting QS, these compounds can effectively prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govnih.gov This anti-quorum sensing potential suggests that the pyrazole scaffold could be valuable for developing novel anti-infective agents that target bacterial communication rather than viability. nih.govnih.gov

| Mechanism | Target Organism Type | Specific Action | Reference |

|---|---|---|---|

| SDH Inhibition | Fungi | Binds to Complex II, disrupts mitochondrial respiration | researchgate.netmdpi.com |

| Cell Membrane Disruption | Fungi | Damages cell wall/membrane, causes leakage of contents | nih.govarabjchem.org |

| Other Enzyme Inhibition | Fungi | Potential inhibition of Complex IV (cytochrome oxidase) | nih.gov |

| Quorum Sensing Inhibition | Bacteria | Inhibits bacterial communication, reduces virulence and biofilm formation | nih.govnih.gov |

Investigational Anticancer Activities and Proposed Molecular Pathways

The pyrazole scaffold, a five-membered heterocyclic ring, is a prominent structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.govijpsjournal.com Within this broad class, difluoromethylated pyrazoles, such as this compound, have garnered attention for their potential therapeutic applications, including in oncology. Research into this specific subgroup of pyrazole derivatives is exploring their efficacy against cancer cells and the molecular mechanisms that may underpin their cytotoxic effects.

Initial preclinical evaluations of compounds derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole have demonstrated noteworthy activity. Specifically, a series of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives underwent in vitro anticancer screening. cbijournal.com This evaluation was conducted at the Tata Memorial Advanced Centre for Treatment, Research and Education in Cancer (ACTREC), where the compounds were tested against the MCF-7 human breast cancer cell line. cbijournal.com

The investigation into the anticancer potential of these carboxamide derivatives provides foundational evidence for the cytotoxic capabilities of the 3-(difluoromethyl)-1-methyl-pyrazole scaffold. The results from this screening are summarized in the table below, indicating the percentage of growth inhibition observed for various derivatives against the MCF-7 cell line.

| Compound | Substituent Group | % Growth Inhibition (MCF-7) |

|---|---|---|

| 6a | -NH-Ph | 45 |

| 6b | -NH-(4-F-Ph) | 58 |

| 6c | -NH-(4-Cl-Ph) | 65 |

| 6d | -NH-(4-Br-Ph) | 72 |

| 6e | -NH-(4-I-Ph) | 68 |

| 6f | -NH-(4-NO2-Ph) | 81 |

| 6g | -NH-(4-CN-Ph) | 75 |

| 6h | -NH-(4-CH3-Ph) | 52 |

| 6i | -NH-(4-OCH3-Ph) | 48 |

| 6j | -NH-(4-CF3-Ph) | 78 |

While direct mechanistic studies on this compound are still emerging, the broader family of pyrazole derivatives has been extensively studied, revealing several potential molecular pathways through which they may exert their anticancer effects. nih.govresearchgate.net These established mechanisms for related pyrazole compounds offer a basis for proposing how difluoromethylated pyrazoles might function at the molecular level.

Proposed Molecular Pathways:

Kinase Inhibition: A primary mechanism for many pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. proquest.comnih.gov Pyrazole derivatives have been shown to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govmdpi.com By blocking the activity of these enzymes, these compounds can halt the uncontrolled cell division characteristic of cancer.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Numerous pyrazole derivatives have been demonstrated to induce apoptosis in cancer cells. nih.govmdpi.comresearchgate.net This is often achieved through pathways involving the generation of Reactive Oxygen Species (ROS), activation of key executioner enzymes like caspase-3, and inhibition of anti-apoptotic proteins such as Bcl-2. nih.govrsc.org

Cell Cycle Arrest: The cell cycle is a tightly controlled process that ensures proper cell division. Many anticancer drugs function by interrupting this cycle. Pyrazole compounds have been observed to cause cell cycle arrest at various phases, such as G0/G1 or S phase, thereby preventing cancer cells from replicating. nih.gov

Inhibition of Tubulin Polymerization: The protein tubulin is essential for forming microtubules, which are vital for cell structure and division. Some novel pyrazole compounds have been identified as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell death. mdpi.commdpi.com

DNA Interaction: Certain pyrazole derivatives have shown the ability to bind to the minor groove of DNA. nih.gov This interaction can interfere with DNA replication and transcription, ultimately leading to cytotoxicity in cancer cells.

These proposed pathways, derived from studies on the broader pyrazole class, provide a logical framework for future investigations into the precise mechanisms of action for this compound and its derivatives. Further research is necessary to elucidate which of these, or potentially novel pathways, are specifically engaged by this promising compound.

Advanced Analytical and Computational Studies of Difluoromethylated Pyrazoles

Spectroscopic Characterization Techniques

A multi-technique spectroscopic approach is essential for the unambiguous characterization of 1-(difluoromethyl)-3-methyl-1H-pyrazole, confirming its elemental composition, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of this compound. The analysis of ¹H and ¹³C NMR spectra provides definitive evidence for the arrangement of atoms and the influence of the electron-withdrawing difluoromethyl group.

In the ¹H NMR spectrum, the difluoromethyl proton (CHF₂) characteristically appears as a triplet due to coupling with the two adjacent fluorine atoms. For this compound, this signal is observed at approximately δ 7.10 ppm with a large coupling constant (²JH-F) of around 61.2 Hz. arkat-usa.org The protons on the pyrazole (B372694) ring and the methyl group are also distinctly resolved. The methyl protons (CH₃) appear as a singlet at δ 2.26 ppm. arkat-usa.org The two aromatic protons on the pyrazole ring appear as doublets at δ 6.19 ppm (H4) and δ 7.65 ppm (H5). arkat-usa.org

The ¹³C NMR spectrum further corroborates the structure. The difluoromethyl carbon (CHF₂) presents as a triplet with a significant one-bond carbon-fluorine coupling constant (¹JC-F). For a related compound, 1-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazole, this carbon appears at δ 112.54 ppm with a ¹JC-F of 254.6 Hz. arkat-usa.org The methyl carbon is observed as a triplet due to a smaller four-bond coupling to the fluorine atoms (⁴JC-F = 2.5 Hz) at δ 9.80 ppm. arkat-usa.org The carbons of the pyrazole ring are observed at δ 127.61 (C4), δ 139.64 (C5), and δ 143.41 (C3). arkat-usa.org

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| ¹H NMR | CHF₂ | 7.10 | t | ²JH-F = 61.2 | arkat-usa.org |

| CH₃ | 2.26 | s | - | arkat-usa.org | |

| H4 | 6.19 | d | ³JH-H = 2.6 | arkat-usa.org | |

| H5 | 7.65 | d | ³JH-H = 2.6 | arkat-usa.org | |

| ¹³C NMR¹ | CHF₂ | 112.54 | t | ¹JC-F = 254.6 | arkat-usa.org |

| CH₃ | 9.80 | t | ⁴JC-F = 2.5 | arkat-usa.org | |

| C3 | 143.41 | s | - | arkat-usa.org | |

| C4 | 127.61 | s | - | arkat-usa.org | |

| C5 | 139.64 | s | - | arkat-usa.org |

¹Data for 1-(difluoromethyl)-3-methyl-4-nitro-1H-pyrazole. arkat-usa.org

Mass spectrometry (MS) and its high-resolution variant (HRMS) are indispensable for confirming the molecular weight and elemental formula of difluoromethylated pyrazoles. Techniques such as Electrospray Ionization (ESI) are commonly used for these analyses. amazonaws.comnih.govrsc.org For instance, the molecular formula of a derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, was confirmed by LC-ESI-QFT mass spectrometry, which identified the protonated molecule [M+H]⁺ at a precursor m/z of 177.047. nih.gov High-resolution mass spectrometry provides exact mass measurements, allowing for the confident determination of the elemental composition. For example, HRMS analysis of a related pyrazole derivative calculated a mass of 197.08848 for [M+H]⁺ (C₁₀H₁₁F₂N₂), with the found mass being 197.0873, confirming the formula. amazonaws.com

Direct Analysis in Real Time (DART) mass spectrometry is a high-throughput ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.govd-nb.info DART coupled with HRMS can be used for the quick identification and quantification of compounds like difluoromethylated pyrazoles, making it a valuable tool in screening and quality control. nih.govojp.govmdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of pyrazole derivatives, IR spectra typically show characteristic absorption bands for C=N and C-N stretching within the pyrazole ring, generally observed in the regions of 1590-1595 cm⁻¹ and 1200-1215 cm⁻¹, respectively. ajrconline.org Aromatic C=C stretching vibrations are found around 1600 cm⁻¹. ajrconline.org While specific IR data for this compound is not extensively detailed, the spectra of related pyrazole structures confirm these characteristic peaks. nih.govajrconline.org The presence of the C-F bonds from the difluoromethyl group would also result in strong absorption bands, typically in the 1100-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| C=N (pyrazole ring) | Stretching | 1590 - 1595 | ajrconline.org |

| C-N (pyrazole ring) | Stretching | 1200 - 1215 | ajrconline.org |

| Aromatic C=C | Stretching | ~1600 | ajrconline.org |

| C-F | Stretching | 1100 - 1000 | General Range |

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While the crystal structure of this compound itself is not prominently reported, analyses of closely related derivatives offer significant insight into the geometry of the core structure.

For example, the crystal structure of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide has been determined. researchgate.net In this molecule, the pyrazole ring is essentially planar, and the bond lengths and angles are consistent with those found in other pyrazole structures. researchgate.netnih.gov The dihedral angle between the pyrazole ring and the adjacent pyridine (B92270) ring plane is minimal at 3.60(7)°, indicating a relatively coplanar arrangement. researchgate.net Such studies confirm the planarity of the pyrazole ring and provide precise measurements of the geometry around the difluoromethyl-substituted carbon, which is crucial for understanding intermolecular interactions. researchgate.netnih.govnih.gov

Computational Chemistry Methodologies

Computational chemistry serves as a powerful complement to experimental analysis, offering insights into the electronic structure, stability, and potential interactions of molecules.

Molecular modeling and dynamics simulations are employed to predict and understand the behavior of difluoromethylated pyrazoles at an atomic level. eurasianjournals.com These computational methods are crucial for studying molecular conformations, binding modes with biological targets, and structure-activity relationships. nih.goveurasianjournals.com

For derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole, molecular docking studies have been performed to investigate their binding interactions with enzymes, such as succinate (B1194679) dehydrogenase (SDH). mdpi.comresearchgate.net These simulations can reveal key interactions, like hydrogen bonding between the molecule and amino acid residues in the enzyme's active site. researchgate.net For instance, the carbonyl oxygen of an amide derivative of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid was shown to form hydrogen bonds with tyrosine and tryptophan residues in the SDH binding cavity. researchgate.net Such computational insights are invaluable in the rational design of new molecules with specific biological activities. researchgate.netnih.gov

Quantum Mechanical Calculations (e.g., DFT, HOMO-LUMO Energy Analysis) for Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of difluoromethylated pyrazoles like this compound. eurasianjournals.comresearchgate.netnih.gov These computational methods provide deep insights into the molecule's geometry, orbital energies, and reactivity. researchgate.net DFT calculations are frequently performed to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, serving as an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a smaller gap indicates the molecule is more prone to chemical reactions. researchgate.net For pyrazole derivatives, DFT calculations have been used to estimate this gap and other reactivity descriptors such as chemical potential (µ), hardness (η), and the electrophilicity index (ω). researchgate.net Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other chemical species. researchgate.netresearchgate.net These theoretical analyses are not only fundamental to understanding the molecule's intrinsic properties but also correlate well with experimental findings. researchgate.net

| Parameter | Significance | Typical Method of Calculation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311G(d,p)) researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311G(d,p)) researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | DFT researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net | DFT researchgate.net |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Calculated from HOMO and LUMO energies. researchgate.net |

| Electrophilicity Index (ω) | Quantifies the electrophilic nature of a molecule. | Calculated from HOMO and LUMO energies. researchgate.net |

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as a derivative of this compound, to a specific protein target. mdpi.comnih.govresearchgate.net This method is crucial in drug discovery and agrochemical research for screening potential candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov The process involves placing the ligand into the binding site of a receptor protein and evaluating the interaction energies. researchgate.net

For pyrazole derivatives, docking studies have been successfully applied to predict their interactions with various enzymes. For instance, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole have been docked into the active site of succinate dehydrogenase (SDH), a key enzyme in fungal respiration, to elucidate their antifungal activity. mdpi.comnih.gov These studies can reveal specific interactions, such as the formation of hydrogen bonds between the ligand and key amino acid residues like TYR58 and TRP173 in the enzyme's binding pocket. mdpi.com The docking score, a numerical value representing the binding affinity, is a key output, with lower negative values typically indicating a more stable and favorable interaction. researchgate.netnih.gov The insights gained from molecular docking, often complemented by DFT data, are invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective molecules. researchgate.netmdpi.com

In Silico ADMET Studies for Drug Design (if applicable, without listing specific ADMET data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are an essential component of modern drug design, allowing for the early-stage prediction of a compound's pharmacokinetic and toxicological properties. ijprajournal.com For novel compounds based on the this compound scaffold, these computational tools can assess their potential as drug candidates. researchgate.net By analyzing the molecular structure, these methods can predict properties related to a compound's drug-likeness, such as its adherence to established guidelines like Lipinski's rule of five. dovepress.com

Chromatographic and Separation Techniques for Purity and Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and purification of compounds, including this compound and its derivatives. arkat-usa.org The method is widely used to monitor the progress of chemical reactions and to assess the purity of the final products. bibliomed.org For instance, the purity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been confirmed to be greater than 99% using HPLC analysis. google.com

In a typical HPLC setup for pyrazole analysis, a reversed-phase column (e.g., C8 or C18) is often employed, where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. nih.gov The choice of mobile phase, flow rate, and detector (often UV-Vis) are optimized to achieve efficient separation of the target compound from impurities or other components in a mixture. nih.gov Although isomeric compounds like this compound and 1-(difluoromethyl)-5-methyl-1H-pyrazole can have very similar properties, making their separation challenging, preparative HPLC has been attempted, though fractional distillation has proven more successful for these specific isomers on a larger scale. arkat-usa.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and selective detection, especially at trace levels, High-Performance Liquid Chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govepa.gov This powerful hyphenated technique combines the separation capabilities of HPLC with the mass-analyzing power of MS/MS, providing excellent specificity and low limits of quantification (LOQ). epa.gov

LC-MS/MS is particularly valuable for analyzing complex matrices. For instance, methods have been developed for the trace analysis of pesticides containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety in water samples, achieving LOQs in the sub-microgram per liter (µg/L) range. epa.gov The methodology typically involves injecting the sample into the LC system for separation, followed by ionization of the target analyte (e.g., via electrospray ionization - ESI) and subsequent detection by the mass spectrometer. nih.gov The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, ensuring high selectivity and minimizing interferences from the sample matrix. nih.gov This makes LC-MS/MS an indispensable tool for regulatory monitoring and environmental analysis of difluoromethylated pyrazoles. epa.gov

| Technique | Primary Application | Key Features |

|---|---|---|

| HPLC | Purity assessment, reaction monitoring, purification. arkat-usa.orgbibliomed.org | Utilizes reversed-phase columns (e.g., C18); UV detection is common. nih.gov |

| LC-MS/MS | Trace quantitative analysis in complex matrices (e.g., water). nih.govepa.gov | High sensitivity and selectivity; often uses ESI and MRM mode. nih.govnih.gov |

Research Applications Beyond Agrochemicals and Pharmaceuticals

Utilization as Building Blocks in Complex Organic Synthesis

The interest in pyrazole (B372694) derivatives has surged due to their effectiveness as intermediates in the synthesis of new biological materials. nih.gov Specifically, 1-(difluoromethyl)-3-methyl-1H-pyrazole and its isomer, 1-(difluoromethyl)-5-methyl-1H-pyrazole, are considered valuable fluorinated building blocks. arkat-usa.org These compounds serve as excellent bench reagents, or starting materials, for chemists to construct more complex molecules. arkat-usa.orgresearchgate.net

A key application is their use as precursors to a wide array of 4-substituted N-difluoromethylated pyrazole derivatives. arkat-usa.orgresearchgate.net Through various chemical transformations, functional groups can be added to the pyrazole ring, creating a diverse library of new compounds. This versatility allows researchers to systematically modify the molecular structure to achieve desired chemical or physical properties. The process of using a core structure like this compound to generate a series of related but distinct molecules is a fundamental strategy in modern organic synthesis.

The table below outlines the role of this compound as a foundational chemical scaffold.

| Attribute | Description | Source |

| Classification | Fluorinated Building Block | arkat-usa.org |

| Role | Precursor / Intermediate | arkat-usa.orgresearchgate.net |

| Primary Use | Synthesis of N-difluoromethyl–substituted pyrazoles | arkat-usa.orgresearchgate.net |

| Key Transformation | Introduction of various substituents at the 4-position of the pyrazole ring | arkat-usa.orgresearchgate.net |

Potential in Material Science for Designed Functional Materials

Beyond its role in synthesizing discrete molecules, this compound holds potential for the development of advanced functional materials. arkat-usa.orgresearchgate.net The derivatives synthesized from this compound are seen as candidates for creating materials with tailored properties for applications ranging from materials science to medicine. arkat-usa.orgresearchgate.net The inclusion of the difluoromethyl-pyrazole moiety into polymers or other large molecular assemblies can influence the final material's characteristics, such as thermal stability, electronic properties, and density. This allows for the investigation of structure-property correlations, where systematic changes in chemical structure are used to fine-tune material performance. arkat-usa.org

While research into this compound itself for materials is an emerging area, the broader class of pyrazole-based compounds has already demonstrated significant utility in this field. For instance, certain nitrated pyrazole derivatives are noted for their application in energetic materials, including explosives and propellants, due to their high heat of formation and stability. nih.gov Furthermore, other trifluoromethyl-substituted pyrazole structures have been successfully incorporated into organic light-emitting diodes (OLEDs), serving as components in photovoltaic and electroluminescent applications. mdpi.com These examples underscore the potential of the pyrazole scaffold to form the basis of new functional materials.

The table below summarizes the potential applications and relevant properties of pyrazole-based materials.

| Potential Application Area | Relevant Pyrazole Derivative Class | Key Properties & Rationale | Source |

| Organic Electronics (e.g., OLEDs) | Trifluoromethyl-substituted pyrazoloquinolines | Electroluminescence, thermal stability, charge transport capabilities. | mdpi.com |

| Energetic Materials | Nitrated pyrazoles | High density, high heat of formation, tailored thermal stability. | nih.gov |

| Custom Polymers & Advanced Materials | N-difluoromethyl–substituted pyrazoles | Introduction of fluorine can alter properties like lipophilicity and hydrogen bonding capacity, enabling fine-tuning of material characteristics. | arkat-usa.orgresearchgate.net |

Environmental Fate and Metabolomic Research

Identification as Metabolites of Commercial Agrochemicals (e.g., fluxapyroxad (B1673505), pydiflumetofen)

The pyrazole (B372694) ring is a central component of several key SDHI fungicides. Through metabolic processes in plants, soil, and water, the parent fungicide molecule can be broken down, leading to the formation of various degradates, including those that retain the core 1-(difluoromethyl)-3-methyl-1H-pyrazole structure.

Fluxapyroxad: This broad-spectrum pyrazole-carboxamide fungicide is known for its persistence in the environment, with soil half-lives reported to be between 213 and 1,827 days. researchgate.netepa.gov Its chemical structure is an amide of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. wikipedia.orgnih.gov While hydrolytic cleavage of the carboxamide bond is not a primary transformation reaction, metabolism of fluxapyroxad does occur through other pathways, such as N-demethylation of the pyrazole moiety and hydroxylation. fao.org Studies have identified that the closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a metabolite of fluxapyroxad, indicating that the core pyrazole structure persists in the environment after the parent compound degrades. wikipedia.org

Pydiflumetofen (B1532787): Also a member of the N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide group of fungicides, pydiflumetofen is persistent in soil and aquatic environments. fao.orgmda.state.mn.us Its metabolism in plants has been studied, and like fluxapyroxad, it can generate metabolites that retain the pyrazole ring. fao.orgmdpi.com For instance, demethylation can occur on the pyrazole ring as part of its metabolic pathway. mdpi.com The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has also been reported as a metabolite of pydiflumetofen, highlighting the stability and persistence of this core pyrazole structure in the environment. wikipedia.orgwikipedia.org

Table 1: Fungicide Degradation and Metabolite Formation This table is interactive. Click on the headers to sort.